molecular formula C9H10N2O4 B1422782 Methyl 2-(4-amino-3-nitrophenyl)acetate CAS No. 28694-94-2

Methyl 2-(4-amino-3-nitrophenyl)acetate

Cat. No. B1422782
CAS RN: 28694-94-2
M. Wt: 210.19 g/mol
InChI Key: KMSVFPDFFCHFRV-UHFFFAOYSA-N
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Description

“Methyl 2-(4-amino-3-nitrophenyl)acetate” is a chemical compound with the CAS Number: 28694-94-2 . It has a molecular weight of 210.19 and its molecular formula is C9H10N2O4 . It is a solid substance and is used for research and development purposes .

Scientific Research Applications

Colorimetric Sensing

Methyl 2-(4-amino-3-nitrophenyl)acetate has been utilized in the development of colorimetric sensors. For instance, a study by Suryanti, Wibowo, and Handayani (2020) described the use of a related compound as a colorimetric chemosensor for H2PO4– and AcO–, showcasing significant color changes detectable by the naked eye. This sensor did not react to other anions like SO4 2–, NO3 –, and CIO4 –, indicating its selective sensing abilities (Suryanti, Wibowo, & Handayani, 2020).

Kinetic Studies in Chemical Reactions

Konakahara et al. (1988) conducted kinetic studies on the reaction of p-nitrophenyl acetate with various compounds, providing insights into reaction mechanisms and rates. This study demonstrates the potential of Methyl 2-(4-amino-3-nitrophenyl)acetate in understanding reaction kinetics and mechanisms (Konakahara et al., 1988).

Electrochemical Sensing for Toxic Organic Pollutants

Shah et al. (2017) explored the use of gold-copper alloy nanoparticles for the detection of nitro aromatic toxins, including compounds related to Methyl 2-(4-amino-3-nitrophenyl)acetate. This study highlights its application in the development of advanced electrochemical sensors for environmental monitoring (Shah et al., 2017).

Safety And Hazards

“Methyl 2-(4-amino-3-nitrophenyl)acetate” is considered hazardous. It is advised to avoid breathing its mist, gas or vapours and to avoid contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. It should be stored in a dark place, sealed in dry, at room temperature .

properties

IUPAC Name

methyl 2-(4-amino-3-nitrophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-15-9(12)5-6-2-3-7(10)8(4-6)11(13)14/h2-4H,5,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMSVFPDFFCHFRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40708290
Record name Methyl (4-amino-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(4-amino-3-nitrophenyl)acetate

CAS RN

28694-94-2
Record name Methyl (4-amino-3-nitrophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40708290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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